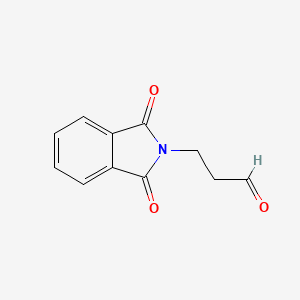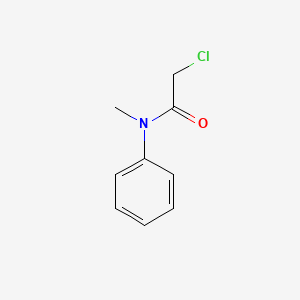![molecular formula C28H14N2Na2O10S2 B1329539 Disodium 4,4'-diamino-9,9',10,10'-tetrahydro-9,9',10,10'-tetraoxo[1,1'-bianthracene]-3,3'-disulfonate CAS No. 6022-22-6](/img/structure/B1329539.png)
Disodium 4,4'-diamino-9,9',10,10'-tetrahydro-9,9',10,10'-tetraoxo[1,1'-bianthracene]-3,3'-disulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1’-Bianthracene]-3,3’-disulfonic acid, 4,4’-diamino-9,9’,10,10’-tetrahydro-9,9’,10,10’-tetraoxo-, disodium salt is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural properties and reactivity, making it a valuable subject of study in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Bianthracene]-3,3’-disulfonic acid, 4,4’-diamino-9,9’,10,10’-tetrahydro-9,9’,10,10’-tetraoxo-, disodium salt typically involves multiple steps The process begins with the preparation of the bianthracene core, followed by sulfonation and amination reactions
Industrial Production Methods
Industrial production of this compound often employs large-scale sulfonation and amination reactors, ensuring high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to optimize the production process and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
[1,1’-Bianthracene]-3,3’-disulfonic acid, 4,4’-diamino-9,9’,10,10’-tetrahydro-9,9’,10,10’-tetraoxo-, disodium salt undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions vary, with temperature and solvent choice playing crucial roles in determining the reaction pathway and yield.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct chemical and physical properties compared to the parent compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound’s derivatives are studied for their potential as enzyme inhibitors and fluorescent probes
Medicine
The compound and its derivatives have shown promise in medicinal chemistry, particularly in the development of anti-cancer and anti-inflammatory agents. Their ability to interact with specific molecular targets makes them valuable candidates for drug development.
Industry
In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of [1,1’-Bianthracene]-3,3’-disulfonic acid, 4,4’-diamino-9,9’,10,10’-tetrahydro-9,9’,10,10’-tetraoxo-, disodium salt involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, its fluorescent properties allow it to act as a probe, providing insights into cellular processes and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: This compound shares some structural similarities but differs significantly in its reactivity and applications.
Bromine Compounds: These compounds, while chemically distinct, exhibit similar reactivity patterns in certain reactions.
Uniqueness
The uniqueness of [1,1’-Bianthracene]-3,3’-disulfonic acid, 4,4’-diamino-9,9’,10,10’-tetrahydro-9,9’,10,10’-tetraoxo-, disodium salt lies in its complex structure and versatile reactivity. Its ability to undergo multiple types of chemical reactions and its applications across various scientific fields make it a compound of significant interest.
Properties
CAS No. |
6022-22-6 |
|---|---|
Molecular Formula |
C28H14N2Na2O10S2 |
Molecular Weight |
648.5 g/mol |
IUPAC Name |
disodium;1-amino-4-(4-amino-9,10-dioxo-3-sulfonatoanthracen-1-yl)-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C28H16N2O10S2.2Na/c29-23-17(41(35,36)37)9-15(19-21(23)27(33)13-7-3-1-5-11(13)25(19)31)16-10-18(42(38,39)40)24(30)22-20(16)26(32)12-6-2-4-8-14(12)28(22)34;;/h1-10H,29-30H2,(H,35,36,37)(H,38,39,40);;/q;2*+1/p-2 |
InChI Key |
OKHQKAVALRCESS-UHFFFAOYSA-L |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3C4=CC(=C(C5=C4C(=O)C6=CC=CC=C6C5=O)N)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3C4=CC(=C(C5=C4C(=O)C6=CC=CC=C6C5=O)N)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] |
Key on ui other cas no. |
6022-22-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


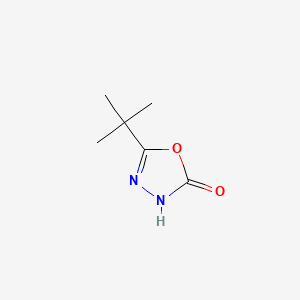
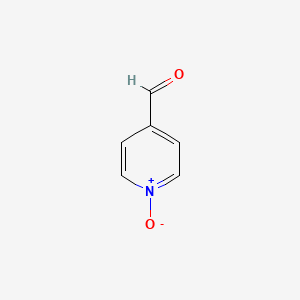

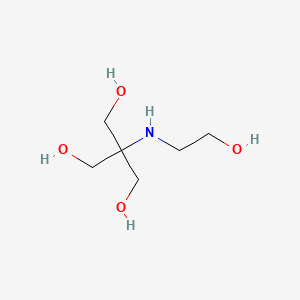
![Ethanol, 2-[(3-amino-4-methoxyphenyl)sulfonyl]-](/img/structure/B1329462.png)
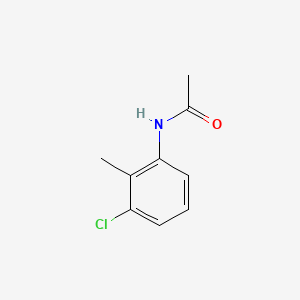

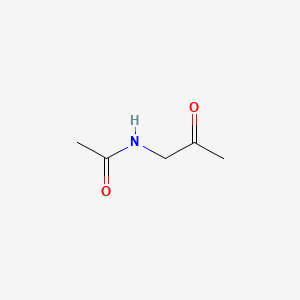

![4-[1-(4-hydroxy-3-methylphenyl)cyclohexyl]-2-methylphenol](/img/structure/B1329472.png)

